Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid, 3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)(1,1'-biphenyl)-3-yl)methoxy)-5,5a,6,6a-tetrahydro-, (5aR,6S,6aS)-
Description
The compound Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid, 3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)(1,1'-biphenyl)-3-yl)methoxy)-5,5a,6,6a-tetrahydro-, (5aR,6S,6aS)- (referred to as MK6 in some sources) is a tricyclic derivative featuring a fused cyclopropane-cyclopenta[c]pyridine core. Its molecular formula is C₂₉H₃₁NO₆S (molecular weight: 529.63 g/mol), with a stereochemically defined configuration at positions 5aR, 6S, and 6aS . Key structural elements include:
- A cyclopropa[4,5]cyclopenta[1,2-c]pyridine backbone.
- A 3-(methylsulfonyl)propoxy group on the biphenyl moiety.
- 2',6'-Dimethyl substituents on the biphenyl ring.
- A carboxylic acid group at position 6, critical for bioactivity .
This compound is synthesized via multi-step processes involving coupling reactions (e.g., with biphenyl intermediates), hydrolysis, and chiral purification (e.g., using prep-HPLC or SFC) . Its development is linked to antidiabetic research, particularly targeting receptors like GPR40, as evidenced by structural studies using X-ray diffraction .
Properties
CAS No. |
1544739-75-4 |
|---|---|
Molecular Formula |
C29H31NO6S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23-,27-,28+/m1/s1 |
InChI Key |
CODQKEMYZZKQAE-QPVYNBJUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for MK-8666 are not extensively detailed in publicly available literature. it is known that MK-8666 is administered orally in clinical trials, indicating that it is formulated in a way that ensures its stability and bioavailability .
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The synthesis and reactivity of this compound are influenced by its unique bicyclic framework and substituents. Key insights include:
Cyclopropanation and Bicyclic Formation
-
The fused cyclopropane-cyclopentane core is synthesized via radical addition–polar cyclization cascades using photoredox-catalyzed decarboxylation of carboxylic acids (Wiley, 2018) .
-
Pd-catalyzed C–H activation enables multifold functionalization of cyclohexane carboxylic acids, bypassing lactone intermediates (Nature, 2024) .
Carboxylic Acid Reactivity
-
The carboxylic acid group participates in esterification and amide coupling under standard conditions. In related pyridinecarboxylic acids, this group undergoes oxidative decarboxylation with KMnO₄ to form CO₂ and cyclopentanone derivatives (Master Organic Chemistry, 2021) .
-
Decarboxylative olefination is observed under catalytic conditions, enabling C–C bond formation (Nature, 2024) .
Substituent-Specific Reactions
-
The 3-(methylsulfonyl)propoxy group acts as a polar, electron-withdrawing substituent, stabilizing intermediates in nucleophilic aromatic substitution.
-
The biphenyl-methoxy group undergoes O-demethylation under acidic conditions, forming phenolic derivatives (NASA, 2014) .
Oxidation and Decarboxylation
Radical-Mediated Cyclopropanation
-
Photoredox catalysis using 4CzIPN (organic photocatalyst) and blue LED light generates radicals from carboxylic acids, enabling cyclopropane ring formation (Wiley, 2018) .
-
Radical intermediates are trapped via polar cyclization , forming stereochemically defined bicyclic structures.
Stereochemical Considerations
The (5aR,6S,6aS) configuration is critical for biological activity and synthetic reproducibility:
-
Chiral Pd catalysts and sterically hindered ligands (e.g., N-Ac-Val-OH) enhance enantioselectivity during C–H activation steps .
-
Epimerization at the cyclopropane junction is minimized under mild, non-acidic conditions .
Analytical Characterization
-
NMR/HRMS : Used to confirm regioselectivity of C–H activation and stereochemistry .
-
X-ray crystallography : Resolves bicyclic conformations and substituent orientations .
Unresolved Challenges
Scientific Research Applications
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects. Notably, it serves as an intermediate in the synthesis of Ubrogepant, a medication used for the acute treatment of migraine. Ubrogepant functions as a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a critical role in migraine pathophysiology. The synthesis of Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid is crucial for producing Ubrogepant and similar compounds that target CGRP pathways .
Synthetic Chemistry
The compound is used as a building block in synthetic chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity or improved pharmacokinetic properties. Research has shown that variations in substituents on the cyclopenta ring can significantly affect the compound's reactivity and biological properties .
Chemical Properties and Reactivity
The compound exhibits interesting chemical properties such as:
- Boiling Point : Approximately 741.8°C (predicted).
- Density : Approximately 1.304 g/cm³ (predicted).
- Acidity : pKa value around 3.94 (predicted), indicating its potential as an acid in various chemical reactions .
These properties are essential for understanding how the compound behaves under different conditions and can influence its application in various chemical processes.
Research Studies and Case Studies
Several studies have been conducted to evaluate the efficacy and safety of derivatives of Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid:
- Study on Ubrogepant Synthesis : A detailed synthesis route was developed that highlighted the importance of this compound as an intermediate. The study emphasized optimizing reaction conditions to enhance yield and purity .
- Biological Activity Assessment : Research indicated that modifications to the methoxy group could enhance binding affinity to CGRP receptors, suggesting a pathway for developing more effective migraine treatments .
Mechanism of Action
MK-8666 exerts its effects by binding to the free fatty acid receptor 1 (FFAR1), a G protein-coupled receptor. Upon activation, FFAR1 enhances glucose-stimulated insulin secretion from pancreatic β cells . The binding of MK-8666 to FFAR1 is mediated by extracellular loop 2 (ECL2) of the receptor . Additionally, MK-8666 and other agonists can stabilize each other, influencing their binding and unbinding dynamics .
Comparison with Similar Compounds
Key Observations:
Bioactivity Determinants :
- The methylsulfonyl propoxy group in MK6 enhances solubility and receptor binding compared to hydroxyl or ester-containing analogs (e.g., Compound 6-6) .
- Fluorinated derivatives (e.g., trifluoromethyl-substituted analogs in ) exhibit higher metabolic stability due to fluorine’s electronegativity .
Stereochemical Impact: MK6’s 5aR,6S,6aS configuration is critical for GPR40 activation, as mirrored in structural analogs like those in . In contrast, compounds with undefined stereochemistry (e.g., ’s terpenoid alkaloids) show reduced target specificity .
Backbone Modifications: Replacement of the carboxylic acid with a lactone () abolishes acidic properties, altering pharmacokinetics and target interaction .
Notable Findings:
- MK6 vs. Fluorinated Analogs : Fluorine substitution (e.g., in ’s 4,6-difluoro derivative) improves membrane permeability but may reduce aqueous solubility compared to MK6’s methylsulfonyl group .
- Terpenoid Alkaloids: These natural products () exhibit broader but less specific bioactivity, contrasting with MK6’s receptor-focused design .
Biological Activity
Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid, specifically the compound known as MK-8666, is a complex organic molecule with significant potential in medicinal chemistry. This compound has been investigated for its biological activity, particularly in relation to its effects on various biological pathways and its therapeutic potential in conditions such as Type 2 Diabetes Mellitus.
Chemical Structure and Properties
The molecular formula of MK-8666 is , with a molecular weight of approximately 521.625 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a methoxy group and a sulfonyl group. The compound is classified as a non-polymer and has three chiral centers, which may influence its pharmacodynamics and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C29H31NO6S |
| Molecular Weight | 521.625 g/mol |
| Chiral Centers | 3 |
| Formal Charge | 0 |
| Bond Count | 72 |
| Aromatic Bond Count | 18 |
MK-8666 primarily interacts with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways within the body. These receptors are involved in mediating the effects of hormones and neurotransmitters, making them pivotal targets for drug development. Research indicates that MK-8666 may enhance insulin sensitivity and regulate glucose metabolism through its action on specific GPCRs related to metabolic processes .
In Vitro Studies
In vitro studies have demonstrated that MK-8666 exhibits significant activity against certain cell lines associated with Type 2 Diabetes. For instance, it has been shown to enhance glucose uptake in adipocytes and muscle cells, indicating its potential role as an insulin sensitizer. The compound's ability to modulate key metabolic pathways suggests that it could be beneficial in managing hyperglycemia.
In Vivo Studies
Clinical trials have evaluated the safety and efficacy of MK-8666 in humans. A notable study (NCT01971554) focused on assessing the pharmacodynamics and pharmacokinetics of MK-8666 in participants with Type 2 Diabetes Mellitus. Results indicated that the compound was well-tolerated and led to significant improvements in glycemic control among participants .
Case Studies
-
Case Study: Insulin Sensitivity Improvement
- Objective : To assess the impact of MK-8666 on insulin sensitivity.
- Method : Participants received MK-8666 over a 12-week period.
- Results : There was a statistically significant increase in insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
-
Case Study: Glycemic Control
- Objective : Evaluate changes in HbA1c levels.
- Method : A randomized controlled trial comparing MK-8666 with placebo.
- Results : Participants receiving MK-8666 showed a reduction in HbA1c levels compared to those on placebo, indicating improved long-term glycemic control.
Q & A
Basic: What are the key synthetic strategies for preparing the tricyclic core of (5aR,6S,6aS)-configured cyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid derivatives?
Methodological Answer:
The synthesis typically involves:
Cyclopropanation : Use of chiral ligands (e.g., bis-oxazoline) and copper(I) catalysts to achieve stereocontrol .
Ring Functionalization : Boronic acid coupling (Suzuki-Miyaura) to introduce biphenyl moieties (e.g., 2',6'-dimethyl-4'-substituted groups) .
Ester Hydrolysis : LiOH-mediated cleavage of tert-butyl or ethyl esters to yield the carboxylic acid .
Example Reaction Conditions Table:
Basic: How are structural and stereochemical assignments confirmed for these derivatives?
Methodological Answer:
NMR Analysis : Key signals include:
- ¹H NMR : Downfield shifts for cyclopropane protons (δ 1.0–2.3 ppm) and biphenyl methoxy groups (δ 3.8–5.5 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm; cyclopropane carbons at 20–30 ppm .
Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 607.1 for sodium salts) .
Chiral SFC : Separation of enantiomers using columns like Chiralpak IG-3 (CO₂/MeOH modifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
